tert-Butyl (4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)phenyl)carbamate
Description
The compound "tert-Butyl (4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)phenyl)carbamate" is a heterocyclic molecule featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a 1-methylpyrazole moiety and a tert-butyl carbamate-protected phenyl group. The tert-butyl carbamate group likely enhances solubility and serves as a protective moiety during synthetic workflows, a strategy observed in analogous compounds .
Properties
IUPAC Name |
tert-butyl N-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-21(2,3)29-20(28)25-17-7-5-14(6-8-17)19-18-9-15(12-27(18)24-13-22-19)16-10-23-26(4)11-16/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFMUKVKFRYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=NN3C2=CC(=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Research indicates that compounds containing pyrazole and triazine derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Case Studies:
- Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, derivatives of triazine have been documented to possess cytotoxic effects against breast and lung cancer cells.
- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can modulate inflammatory pathways, suggesting potential use in treating conditions like arthritis.
Agricultural Chemistry
The compound may also have applications in agrochemicals due to its potential herbicidal or fungicidal properties. The incorporation of the pyrazole ring is known to enhance the efficacy of agricultural chemicals.
Case Studies:
- Pesticide Development : Similar compounds have been explored for their ability to disrupt metabolic processes in pests, leading to increased crop yields.
Biochemical Research
The unique interaction profile of this compound makes it suitable for studying biochemical pathways and cellular mechanisms. Its ability to bind selectively to certain enzymes or receptors can be exploited in drug design.
Case Studies:
- Enzyme Inhibition Studies : Research has focused on the inhibition of specific enzymes involved in disease processes, providing insights into potential therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound can be compared to other carbamate-protected heterocycles, such as the structurally distinct but synthetically related "(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate" (compound 26) from . Both share:
Protective tert-butyl carbamate groups : This moiety is widely used to improve stability during synthesis and modulate pharmacokinetic properties.
Heterocyclic cores : While the target compound uses a planar pyrrolo[2,1-f][1,2,4]triazine, compound 26 employs a saturated hexahydropyrrolo[3,4-c]pyrrole system. The former may confer rigidity for target binding, whereas the latter offers conformational flexibility.
Research Findings and Limitations
- Structural Insights : The planar pyrrolotriazine core in the target compound may favor binding to flat enzymatic pockets (e.g., kinase ATP sites), whereas saturated cores like compound 26’s might target helical or flexible regions.
- Synthetic Challenges : highlights the utility of HATU and chromatographic purification for such molecules, but the target compound’s extended conjugation could complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural validation .
- Data Gaps : Direct biological activity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparative analyses rely on structural extrapolation and synthetic parallels.
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The pyrrolo[2,1-f]triazine core is functionalized at the 6-position via Suzuki-Miyaura cross-coupling. A representative procedure involves:
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Reaction Setup : Combining 4-chloro-6-iodo-pyrrolo[2,1-f]triazine (1.0 equiv), 1-methyl-1H-pyrazol-4-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a 3:1 mixture of 1,4-dioxane and water.
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Conditions : Heating at 90°C for 12 h under nitrogen.
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Workup : Extraction with ethyl acetate, silica gel chromatography (hexanes/EtOAc 4:1), and recrystallization from ethanol yield the 6-(1-methylpyrazol-4-yl) intermediate (78% yield).
Nucleophilic Aromatic Substitution
The 4-chloro group undergoes displacement with tert-butyl (4-aminophenyl)carbamate:
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Reaction : Heating the chloro intermediate (1.0 equiv) with tert-butyl (4-aminophenyl)carbamate (1.1 equiv) and DIEA (2.0 equiv) in DMF at 110°C for 24 h.
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Mechanism : The reaction proceeds via a two-step SNAr mechanism, where the amine attacks the electron-deficient triazine ring, followed by deprotonation.
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Purification : Precipitation in ice-water, filtration, and trituration with methanol afford the crude product, which is further purified via reverse-phase HPLC (85% yield).
Reaction Optimization and Challenges
Catalytic System Screening
Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, minimizing homo-coupling byproducts. Adding molecular sieves (4Å) suppresses protodeboronation of the pyrazole boronic acid, improving yields by 15–20%.
Solvent and Temperature Effects
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DMF vs. DMSO : DMF provides higher solubility for polar intermediates but necessitates strict temperature control (<120°C) to avoid carbamate cleavage.
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Microwave Assistance : Reducing reaction times from 24 h to 45 min via microwave heating (150°C) maintains yields while suppressing degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under gradient conditions (5–95% MeCN over 20 min) confirms >98% purity, with no detectable starting materials or Pd residues.
Comparative Synthesis Routes
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Classical Suzuki | Pd(PPh₃)₄, 90°C | 78 | 95 | |
| Microwave-Assisted | Pd(OAc)₂, 150°C | 82 | 98 | |
| One-Pot | Sequential coupling | 65 | 92 |
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Q. What are the standard synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
Pyrrolotriazine Core Formation : Cyclization of precursor amines with appropriate triazine derivatives under acidic conditions.
Pyrazole Coupling : Suzuki-Miyaura cross-coupling to introduce the 1-methylpyrazole moiety (e.g., using Pd catalysts and boronic acid derivatives) .
Carbamate Protection : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
Final Deprotection/Purification : Use of trifluoroacetic acid (TFA) for Boc-group removal, followed by silica gel chromatography or recrystallization .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Critical analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., distinguishing pyrrolotriazine protons at δ 8.5–9.0 ppm) .
- X-ray Crystallography : For absolute configuration determination (using SHELX software for refinement; typical R factors < 0.05) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₀H₂₂N₆O₂) .
Q. What safety protocols are recommended for handling?
Methodological Answer: While no direct hazard is reported for this compound, analogous tert-butyl carbamates recommend:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods during TFA-mediated deprotection (volatile and corrosive) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How to optimize reaction yields in synthesis?
Methodological Answer: Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
- Catalyst Tuning : PdCl₂(dppf) enhances Suzuki-Miyaura coupling yields for heteroaromatic systems .
- Computational Design : Quantum chemical calculations (e.g., DFT) predict transition states to guide condition selection (e.g., optimal temperature: 80–100°C) .
Data Contradiction Example:
| Condition | Yield (Reported) | Source |
|---|---|---|
| Pd(PPh₃)₄ | 60% | |
| PdCl₂(dppf) | 85% |
Q. How to resolve discrepancies in crystallographic data?
Methodological Answer:
Q. Strategies for designing analogs in structure-activity studies?
Methodological Answer:
- Core Modifications : Replace pyrrolotriazine with pyrazolotriazine to assess kinase inhibition selectivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to modulate solubility/logP .
- PROTAC Integration : Conjugate with E3 ligase ligands (e.g., thalidomide analogs) for targeted degradation studies .
Example Analog Table:
| Modification | Biological Target | Rationale |
|---|---|---|
| 1-methylpyrazole → 1-ethylpyrazole | Kinase ATP-binding pocket | Steric tolerance |
| Boc → Acetyl carbamate | Protease stability | Metabolic resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
